(+/-)-Praeruptorin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-CIRUDOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+/-)-Praeruptorin A: Chemical Structure and Properties

Introduction

This compound is a racemic mixture of the enantiomers (+)-praeruptorin A and (-)-praeruptorin A, a natural pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn. This plant has a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough and asthma. Modern pharmacological research has revealed that this compound possesses a range of biological activities, including vasorelaxant, anti-inflammatory, neuroprotective, and potential anti-cancer effects, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the underlying molecular mechanisms.

Chemical Structure and Physicochemical Properties

This compound is a diester of cis-khellactone. The presence of two stereogenic centers at the C-9 and C-10 positions of the dihydropyran ring results in the existence of enantiomeric forms.

Chemical Structure

-

IUPAC Name: [rel-(9R,10S)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2Z)-2-methylbut-2-enoate

-

Molecular Formula: C₂₁H₂₂O₇

-

Molecular Weight: 386.4 g/mol [1]

-

CAS Number: 73069-25-7

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 386.4 g/mol | [1] |

| Molecular Formula | C₂₁H₂₂O₇ | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 486.8 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 211.5 ± 28.8 °C | [2] |

| Refractive Index | 1.574 | [2] |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water. | |

| XLogP3 | 4.18 | [2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a variety of pharmacological effects, primarily attributed to its ability to modulate calcium channels and key signaling pathways involved in inflammation and cellular regulation.

Pharmacological Activities

The biological activities of this compound are summarized in the table below, with specific quantitative data where available.

| Biological Activity | Assay | Model | IC₅₀ / pEC₅₀ | Reference |

| Vasorelaxation | Phenylephrine-induced contraction | Isolated rat thoracic aorta rings | pEC₅₀ = 5.63 ± 0.15 (endothelium-intact) | [3] |

| Phenylephrine-induced contraction | Isolated rat thoracic aorta rings | pEC₅₀ = 4.83 ± 0.14 (endothelium-denuded) | [3] | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at various concentrations | [4] |

| Calcium Channel Blockade | Ca²⁺-induced contraction | Isolated rat thoracic aorta | - | |

| Anti-cancer | - | - | - | |

| Neuroprotection | - | - | - |

Mechanism of Action

The primary mechanisms of action for this compound involve:

-

Calcium Channel Blockade: It acts as a calcium channel blocker, inhibiting the influx of Ca²⁺ into smooth muscle cells, which contributes to its vasorelaxant effects.

-

Modulation of the NO/cGMP Pathway: this compound induces vasodilation in an endothelium-dependent manner, at least in part, by stimulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

-

Inhibition of the NF-κB Pathway: It exerts anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This involves preventing the degradation of the inhibitory protein IκB-α and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). For some experiments, the endothelium is mechanically removed.

-

Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[6] The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.[6]

-

Experimental Setup: Aortic rings are mounted in organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Protocol:

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.

-

The viability of the rings and the presence of functional endothelium are assessed by contracting the rings with phenylephrine (B352888) (PE, 1 µM) followed by relaxation with acetylcholine (B1216132) (ACh, 10 µM).

-

After a washout period, the rings are pre-contracted with PE (1 µM).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

-

To investigate the mechanism of action, rings can be pre-incubated with inhibitors such as L-NAME (an eNOS inhibitor) or ODQ (a guanylyl cyclase inhibitor) before pre-contraction with PE.[3][7]

-

-

Data Analysis: The relaxation responses are expressed as a percentage of the PE-induced contraction. The pEC₅₀ (-log EC₅₀) values are calculated from the concentration-response curves.

NF-κB Inhibition Assay in Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Nitric Oxide (NO) Production Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5]

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are treated with this compound and/or LPS as described above.

-

Cytoplasmic and nuclear protein extracts are prepared.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are blocked and then incubated with primary antibodies against p65, phospho-p65, IκB-α, and a loading control (e.g., β-actin or Lamin B1).

-

After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

-

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression:

-

Total RNA is extracted from treated cells using TRIzol reagent.

-

cDNA is synthesized from the RNA.

-

qRT-PCR is performed using SYBR Green master mix and primers for target genes such as TNF-α, IL-1β, and iNOS, with GAPDH or β-actin as an internal control.[5]

-

Signaling Pathways and Workflows

Inhibitory Effect of this compound on the NF-κB Signaling Pathway

Vasorelaxant Effect of this compound via the NO-cGMP Pathway

Experimental Workflow for Investigating Vasorelaxant Properties

Pharmacokinetics and Metabolism

Studies in rats have shown that dl-praeruptorin A is rapidly distributed and eliminated from plasma.[8] The elimination half-life in rats is approximately 57-61 minutes.[8] The major distribution tissues are the spleen, heart, and lung, and it can cross the blood-brain barrier.[8] The compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A1 and CYP3A2 being the main isozymes involved in rats.[9] The metabolism is stereoselective, with the two enantiomers exhibiting different metabolic profiles and rates. Excretion of the unchanged drug in urine, feces, and bile is low, suggesting extensive metabolism.[8]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to act as a calcium channel blocker and to modulate the NO/cGMP and NF-κB signaling pathways provides a strong basis for its observed vasorelaxant and anti-inflammatory effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in cardiovascular and inflammatory diseases. Further studies are warranted to fully elucidate its clinical utility and to explore the distinct pharmacological profiles of its individual enantiomers.

References

- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

(+/-)-Praeruptorin A natural source and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (+/-)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyranocoumarin, a class of organic compounds characterized by a coumarin (B35378) skeleton fused with a pyran ring. It is a bioactive natural product that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support these processes.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a plant species used in traditional Chinese medicine.[1][2][3][4][5][6] This plant is a member of the Apiaceae family and is cultivated in various regions of China. In addition to P. praeruptorum, other species of the Peucedanum genus, such as Peucedanum japonicum Thunb. and Peucedanum formosanum Hay., have also been identified as sources of this compound.[4]

Interestingly, recent research has revealed that an endophytic fungus, identified as a species of Didymella, isolated from the roots of P. praeruptorum, is also capable of producing praeruptorin A.[7] This discovery opens up new avenues for the biotechnological production of this compound.

Isolation and Purification Methodologies

Several methods have been successfully employed for the isolation and purification of this compound from its natural sources. These techniques range from traditional solvent extraction and column chromatography to more advanced methods like high-speed counter-current chromatography and supercritical fluid extraction.

Experimental Protocol 1: Solvent Extraction and Silica (B1680970) Gel Column Chromatography

This protocol is a conventional and widely used method for the initial extraction and purification of this compound from the dried roots of Peucedanum praeruptorum Dunn.[1][3]

1. Plant Material Preparation:

-

Air-dry the roots of P. praeruptorum and grind them into a coarse powder.

2. Extraction:

-

Macerate the powdered root material with methanol (B129727) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

3. Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of toluene (B28343) and ethyl acetate.[1]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions rich in the target compound and concentrate them to yield purified this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR and ¹³C NMR.[1][2]

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a preparative chromatographic technique that offers high recovery and purity. It has been effectively used for the one-step separation of coumarins, including (+)-praeruptorin A, from the crude extract of P. praeruptorum.[2]

1. Crude Extract Preparation:

-

Prepare a crude extract from the roots of P. praeruptorum as described in the previous protocol (solvent extraction).

2. HSCCC System and Solvent System:

-

Utilize a preparative HSCCC instrument.

-

A two-phase solvent system is critical for successful separation. A commonly used system consists of light petroleum-ethyl acetate-methanol-water. A gradient elution can be employed, for instance, starting with a 5:5:5:5 (v/v/v/v) ratio and changing to 5:5:6.5:3.5.[2]

-

The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

3. Separation Process:

-

Dissolve the crude extract in a mixture of the upper and lower phases.

-

Inject the sample into the HSCCC column.

-

Perform the separation at a specific revolution speed and flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

4. Purification and Identification:

-

Analyze the collected fractions by HPLC to assess purity.

-

Combine the pure fractions containing (+)-praeruptorin A and evaporate the solvent.

-

Confirm the structure using ¹H NMR and ¹³C NMR.[2]

Experimental Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient extraction technique that can be applied to extract praeruptorin A from Radix Peucedani (P. praeruptorum root).[8][9]

1. Sample Preparation:

-

Grind the dried roots of P. praeruptorum to a suitable particle size.

2. SFE Procedure:

-

Place the powdered material into the extraction vessel of a supercritical fluid extractor.

-

Set the optimal extraction parameters. Studies have shown that the best conditions for extracting praeruptorin A are a temperature of 60°C, a pressure of 20 MPa, and an extraction duration of three hours.[8]

-

The addition of a co-solvent, such as ethanol, can increase the extraction yield.

-

The supercritical fluid containing the extracted compounds is then depressurized, causing the CO₂ to vaporize and the extract to precipitate.

3. Further Purification:

-

The crude extract obtained from SFE may require further purification using techniques like column chromatography or HSCCC as described in the previous protocols.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source and the isolation method employed.

| Isolation Method | Source Material | Yield | Purity | Reference |

| High-Speed Counter-Current Chromatography | Roots of Peucedanum praeruptorum | 35.8 mg (from a larger crude extract) | 99.5% | [2] |

| Supercritical Fluid Extraction (CO₂) | Radix Peucedani | Higher than decoction and heating reflux | Not specified | [8] |

Bioactivity Data:

| Assay | Test Organism/System | Result | Reference |

| Cytotoxicity | Artemia salina | LC₅₀ = 121.2 µg/mL | [1] |

| Antimicrobial Activity | Streptococcus agalactiae | MIC = 100 µg/mL | [1] |

| Nitric Oxide Production Inhibition | IL-1β-induced rat hepatocytes | IC₅₀ value is higher than that of praeruptorin B | [3] |

Visualizations

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Simplified Signaling Pathway Involvement

This compound has been shown to interact with cellular signaling pathways. For instance, it can induce the expression of Multidrug Resistance-Associated Protein 2 (MRP2) through the Constitutive Androstane Receptor (CAR) pathway.[5] It also plays a role in vasodilation through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[4]

Caption: Simplified overview of signaling pathways influenced by (+)-Praeruptorin A.

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of praeruptorin A and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal isolates influence the quality of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Extraction of praeruptorin A from Radix Peucedani by supercritical fluid extraction-CO2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(+/-)-Praeruptorin A: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Praeruptorin A is a racemic angular-type pyranocoumarin (B1669404) isolated from the roots of medicinal plants from the Peucedanum genus, most notably Peucedanum praeruptorum Dunn. This compound, along with its individual enantiomers, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical synthesis of this compound. It further details its mechanisms of action, supported by quantitative bioactivity data and experimental protocols for key assays. The primary signaling pathways modulated by Praeruptorin A, including the Nitric Oxide/cyclic Guanosine (B1672433) Monophosphate (NO/cGMP) and Nuclear Factor-kappa B (NF-κB) pathways, are elucidated with detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

This compound is a naturally occurring compound found in several species of the Peucedanum genus, which has a long history of use in traditional Chinese medicine for treating respiratory ailments like cough and asthma[1]. The initial isolation and characterization of praeruptorins, including Praeruptorin A, from Peucedanum praeruptorum Dunn were first reported by Chen et al.[2]. Subsequent studies have confirmed its presence in other related species[1].

The isolation of Praeruptorin A is typically achieved through solvent extraction of the plant's roots, followed by chromatographic separation. A common procedure involves extracting the dried and powdered roots with a solvent of moderate polarity, such as ethyl acetate (B1210297). The resulting crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system like toluene/ethyl acetate to yield purified Praeruptorin A and its related compounds[3]. High-speed counter-current chromatography has also been employed for efficient preparative isolation and purification.

Chemical Synthesis

While a direct total synthesis of this compound has not been explicitly detailed in the surveyed literature, its synthesis can be inferred from the established routes for its core structure, (+)-cis-khellactone, and its derivatives[4][5][6]. Praeruptorin A is a di-ester of the (+)-cis-khellactone scaffold. The asymmetric synthesis of this core is a key challenge and has been achieved through a multi-step process.

A plausible synthetic pathway commences with a 7-hydroxycoumarin derivative. This starting material is first converted to a seselin (B192379) derivative, which is an angular pyranocoumarin. The critical step in the synthesis is the stereospecific introduction of the vicinal diol on the pyran ring. This is accomplished via a Sharpless asymmetric dihydroxylation of the seselin precursor, which typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to yield the desired (+)-cis-khellactone with high enantioselectivity[4][5]. The final step to obtain (+)-Praeruptorin A would involve the esterification of the hydroxyl groups of the khellactone (B107364) core with the appropriate acyl chlorides.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its vasodilatory and anti-inflammatory properties being the most extensively studied.

Vasodilatory Effects and the NO/cGMP Signaling Pathway

This compound is a potent vasodilator, with the (+)-enantiomer being more active than the (-)-enantiomer[1]. Its mechanism of action is primarily endothelium-dependent and involves the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway[1]. Praeruptorin A stimulates endothelial nitric oxide synthase (eNOS), leading to an increase in the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation[1].

References

- 1. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of (+/-)-Praeruptorin A: A Technical Guide for Drug Discovery and Development

Abstract

(+/-)-Praeruptorin A (PA), a pyranocoumarin (B1669404) isolated from the root of Peucedanum praeruptorum Dunn, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for respiratory ailments, modern scientific investigation has unveiled a broader spectrum of biological activities, including potent cardiovascular, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a racemic mixture of coumarin (B35378) enantiomers that has demonstrated a range of pharmacological activities, making it a promising candidate for further drug development.[1] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and cellular processes. This guide will delve into the core pharmacological aspects of Praeruptorin A, presenting key data in a structured format and providing detailed protocols for the experimental procedures used to elucidate its effects.

Cardiovascular Effects

Praeruptorin A exhibits significant vasodilatory effects, suggesting its potential in the management of hypertension and other cardiovascular diseases.[2] The primary mechanism underlying this action is the activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, coupled with calcium channel blocking activity.[2][3][4]

Quantitative Data: Vasodilatory Activity

| Parameter | Value | Experimental Model | Pre-contraction Agent | Reference |

| EC50 | 1.86 ± 0.13 μM | Isolated rat thoracic aorta rings | Phenylephrine (B352888) (1 μM) | [2] |

| Emax | 98.5 ± 2.1 % | Isolated rat thoracic aorta rings | Phenylephrine (1 μM) | [2] |

Signaling Pathway: eNOS/NO/cGMP-Mediated Vasodilation

Praeruptorin A induces vasodilation primarily through an endothelium-dependent mechanism.[2] It stimulates eNOS, leading to an increase in NO production. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP.[5][6] Elevated cGMP levels activate protein kinase G (PKG), resulting in a cascade of events that leads to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[5][6]

eNOS/NO/cGMP signaling pathway activated by Praeruptorin A.

Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol outlines the methodology for assessing the vasodilatory effects of Praeruptorin A on isolated arterial rings.

1. Tissue Preparation:

-

Male New Zealand white rabbits (2.5–3.0 kg) or Wistar rats are euthanized.[7]

-

The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit Solution (KHS).[7]

-

Connective and adipose tissues are removed, and the aorta is cut into rings of 3-5 mm in length.[7]

-

For endothelium-denuded studies, the intimal surface is gently rubbed.[7]

2. Isometric Tension Recording:

-

Aortic rings are mounted in an organ bath system containing KHS at 37°C, continuously bubbled with carbogen (B8564812) gas (95% O2 / 5% CO2).[7]

-

An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes.[7]

-

Tissue viability is confirmed by inducing a contraction with KCl (80 mM).[7]

3. Concentration-Response Curve Generation:

-

A stable, submaximal contraction is induced with a vasoconstrictor agent like phenylephrine (1 µM).[2]

-

Once the contraction plateaus, Praeruptorin A is cumulatively added in increasing concentrations.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.[2]

Anti-inflammatory Activity

Praeruptorin A has demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in inflammatory models.[8][9]

Quantitative Data: Inhibition of Nitric Oxide Production

| Parameter | Value | Experimental Model | Stimulant | Reference |

| IC50 | 208 µM | IL-1β-stimulated Rat Hepatocytes | Interleukin-1β (IL-1β) | [8][9] |

| Effect | Significant inhibition at 25 µg/mL | LPS-stimulated RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [8][9] |

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol details the measurement of NO production in macrophage cells.

1. Cell Culture and Seeding:

-

RAW 264.7 macrophage cells are cultured in an appropriate medium.[10]

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[11]

2. Treatment and Stimulation:

-

Cells are pre-treated with varying concentrations of Praeruptorin A for a specified duration.[10]

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.[10]

3. Quantification of Nitric Oxide:

-

After incubation, the culture supernatant is collected.

-

The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[10]

-

The absorbance is measured spectrophotometrically at approximately 540 nm.[11]

Anticancer Potential

Recent studies have highlighted the anticancer effects of Praeruptorin A against various cancer cell lines.[10] Its mechanism of action in this context involves the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data: Anticancer Activity

| Cell Line | Parameter | Value | Assay | Reference |

| Human Non-Small Cell Lung Cancer (A549) | IC50 | 33.5 ± 7.5 μM | MTT Assay | [12] |

| Human Non-Small Cell Lung Cancer (H1299) | IC50 | 30.7 ± 8.4 μM | MTT Assay | [12] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the effect of Praeruptorin A on cancer cell viability.

1. Cell Seeding:

-

Human cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.[12]

2. Compound Treatment:

-

Cells are treated with various concentrations of Praeruptorin A for a defined period (e.g., 24, 48, or 72 hours).[12]

3. MTT Assay:

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.[3]

-

The resulting formazan (B1609692) crystals are solubilized with a solubilizing agent (e.g., DMSO).[13]

-

The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[3]

Neuroprotective Effects and Other Activities

Praeruptorin A has also been shown to possess neuroprotective properties and to modulate the expression of drug transporters.

p38/Akt-c-Fos-NFATc1 Signaling Inhibition

Praeruptorin A has been found to inhibit the p38/Akt-c-Fos-NFATc1 signaling pathway, which is implicated in osteoclastogenesis.[13] This suggests a potential therapeutic role in bone-related disorders.

Inhibition of the p38/Akt-c-Fos-NFATc1 signaling pathway by Praeruptorin A.

CAR-Mediated Upregulation of MRP2

Praeruptorin A can upregulate the expression of the multidrug resistance-associated protein 2 (MRP2) via a constitutive androstane (B1237026) receptor (CAR)-mediated pathway in HepG2 cells. This finding is significant for understanding potential herb-drug interactions.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

(+/-)-Praeruptorin A: A Technical Guide to its Function as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A, a naturally occurring coumarin (B35378) compound, has garnered significant attention within the scientific community for its potent activity as a calcium channel blocker, particularly targeting L-type calcium channels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function. Furthermore, this document elucidates the known signaling pathways influenced by its calcium channel antagonism and presents detailed experimental workflows for its investigation.

Mechanism of Action

This compound exerts its physiological effects primarily by inhibiting the influx of calcium ions (Ca2+) through voltage-gated L-type calcium channels. These channels are critical in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound effectively modulates these cellular events, leading to effects such as vasodilation and reduced cardiac contractility.

Quantitative Data

The inhibitory potency of dl-praeruptorin A on L-type calcium channels has been quantified in various studies. The following table summarizes the key quantitative data obtained from electrophysiological experiments.

| Compound | Cell Type | Concentration (μmol/L) | Inhibition of ICa (%) | Reference |

| dl-Praeruptorin A | Guinea pig ventricular cells | 1 | 21 | [1] |

| dl-Praeruptorin A | Guinea pig ventricular cells | 10 | 33.5 | [1] |

| dl-Praeruptorin A | Guinea pig ventricular cells | 100 | 45 | [1] |

Experimental Protocols

The characterization of this compound as a calcium channel blocker relies on a suite of specialized experimental techniques. Detailed methodologies for the key assays are provided below.

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying ion channel function and the effect of pharmacological agents.

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents (ICa).

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): To be specified based on typical cardiac electrophysiology protocols.

-

Internal (Pipette) Solution (in mM): To be specified based on typical cardiac electrophysiology protocols, often containing Cs+ to block K+ channels.

-

-

Voltage Protocol:

-

Hold the cell membrane at a potential of -40 mV to inactivate sodium channels.

-

Apply depolarizing voltage steps to elicit ICa. The peak ICa is typically observed around 0 mV.

-

-

Drug Application: Perfuse the cells with varying concentrations of dl-praeruptorin A (1, 10, and 100 μmol/L).

-

Data Analysis: Measure the peak amplitude of ICa before and after drug application. Calculate the percentage of inhibition at each concentration. The reversal potential of ICa can be determined from the current-voltage relationship curve, which is approximately +60 mV.[1]

Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to stimuli and pharmacological agents.

Objective: To assess the effect of this compound on intracellular calcium dynamics.

Methodology:

-

Cell Culture: Plate cells (e.g., primary neurons or cardiomyocytes) on glass coverslips suitable for microscopy.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: Use a fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

-

Stimulation: Induce calcium influx using a depolarizing agent (e.g., high potassium solution) or a specific agonist for voltage-gated calcium channels.

-

Drug Application: Perfuse the cells with this compound prior to and during stimulation.

-

Data Analysis: Measure the fluorescence intensity changes over time. The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration. Compare the amplitude and kinetics of the calcium transients in the presence and absence of the compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel.

Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing L-type calcium channels.

-

Radioligand: Use a radiolabeled L-type calcium channel blocker (e.g., [3H]nitrendipine or [3H]PN200-110).

-

Assay Conditions:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubations are carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The inhibition of L-type calcium channels by this compound can impact various downstream signaling pathways. While specific pathways directly modulated by Praeruptorin A are still under investigation, its action is known to interfere with calcium-dependent signaling cascades. Other research has indicated that Praeruptorin A can inhibit the NF-κB signaling pathway, which is involved in inflammation.[2][3] Additionally, it has been shown to reduce metastasis of human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway.[4] (+)-Praeruptorin A has also been found to activate the NO/cGMP signaling pathway, contributing to its vasorelaxant effects.[5]

Diagrams of Experimental Workflows and Signaling Pathways

Conclusion

This compound is a promising natural product with well-documented activity as an L-type calcium channel blocker. The experimental protocols detailed in this guide provide a robust framework for its further investigation. Future research should focus on elucidating the specific downstream signaling pathways affected by its action and exploring its therapeutic potential in a wider range of physiological and pathological conditions. The continued application of advanced techniques such as patch-clamp electrophysiology, calcium imaging, and radioligand binding assays will be crucial in fully understanding the pharmacological profile of this potent compound.

References

- 1. Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of (+/-)-Praeruptorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+/-)-Praeruptorin A (PA), a pyranocoumarin (B1669404) compound isolated from the root of Peucedanum praeruptorum Dunn, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of PA. The primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By modulating this pathway, PA effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a clear visualization of the scientific data supporting the therapeutic potential of this compound.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Cell Line/Model | Stimulant | IC50 / Effective Concentration | Reference(s) |

| Nitric Oxide (NO) | Rat Hepatocytes | Interleukin-1β (IL-1β) | 208 µM | [1] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant inhibition at 25 µg/mL | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition | [2][3] |

| Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition | [2][3] |

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition | [4] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Experimental Model | Key Findings | Dosage | Reference(s) |

| DSS-induced Colitis in Mice | Alleviated symptoms, reduced expression of inflammatory factors (IL-6, TNF-α), and repaired intestinal barrier function. | Not specified | [5] |

| Ischemia-Reperfusion in Rat Hearts | Decreased NF-κB activity and down-regulated TNF-α expression. | 1.0 µmol/L | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of PA.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows used to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assessment

In Vivo Anti-inflammatory Assessment (DSS-induced Colitis Model)

Experimental Protocols

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.[7]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[8]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.

-

Procedure:

-

Collect 50 µL of culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[9]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.[9]

-

3. Cytokine Production Assay (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (culture supernatants), adding detection antibody, adding streptavidin-HRP, and adding substrate.[10][11]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

4. Western Blot Analysis:

-

Principle: To detect and quantify the protein expression of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65).

-

Procedure:

-

After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[12]

-

In Vivo Anti-inflammatory Assay: DSS-induced Colitis in Mice

1. Animal Model and Induction of Colitis:

-

Animals: 8-10 week old male C57BL/6 mice.

-

Induction: Administer 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days to induce acute colitis.[2][13]

2. Treatment with this compound:

-

Administer this compound orally (gavage) or intraperitoneally at the desired doses daily, starting from the first day of DSS administration.

3. Assessment of Colitis Severity:

-

Clinical Scoring: Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).[3]

-

Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon (shortening of the colon is a marker of inflammation).[2]

4. Histological Analysis:

-

Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

5. Cytokine Analysis from Colon Tissue:

-

Homogenize a portion of the colon tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA or quantify their mRNA expression using quantitative real-time PCR (qPCR).[5]

Conclusion

The data and methodologies presented in this technical guide underscore the potent anti-inflammatory effects of this compound. Its well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, and its demonstrated efficacy in both in vitro and in vivo models of inflammation, position it as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic agent. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. socmucimm.org [socmucimm.org]

- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 5. mpbio.com [mpbio.com]

- 6. Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identification of (+/-)-Praeruptorin A

A comprehensive technical guide on (+/-)-Praeruptorin A, focusing on its chemical identity. This document is intended for researchers, scientists, and professionals in drug development.

IUPAC Name

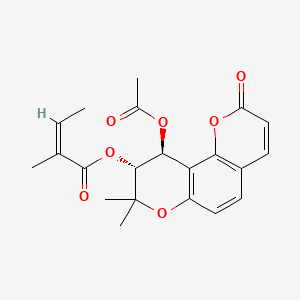

The formal IUPAC name for the racemic mixture of Praeruptorin A is [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate .[1][2] This name delineates the specific stereochemistry of one of the enantiomers present in the racemic mixture.

Chemical Structure

The molecular structure of Praeruptorin A is characterized by a coumarin (B35378) backbone.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of Praeruptorin A.

Synonyms and Identifiers

For ease of reference in literature and databases, this compound is known by several synonyms and unique identifiers. These are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Identifier | Reference |

| Synonym | DL-Praeruptorin A | [1][3][4] |

| (±)-Praeruptorin A | [3][5] | |

| Praeruptorin A | [3][4][6] | |

| (+)-Pareruptorin A | [4] | |

| (-)-pareruptorin-A | [1][4] | |

| Praeruptorin ADL-Praeruptorin A | [3] | |

| Registry Number | CAS Number: 73069-25-7 | [1][3][6] |

| Database ID | PubChem CID: 38347601 | [1] |

| ChEMBL ID: CHEMBL3577347 | [1] | |

| Other ID: CCRIS 7247 | [5] | |

| Npc297472 | ||

| SCHEMBL30350458 | ||

| s9315 | ||

| CCG-268477 | ||

| FP42769 | ||

| 069P279 | ||

| Systematic Name | 2-Butenoic acid, 2-methyl-, (9S, 10S)-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H, 8H- | [3] |

| (9R,10R)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2Z)-2-methylbut-2-enoate | [5] |

References

- 1. Npc297472 | C21H22O7 | CID 38347601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. echemi.com [echemi.com]

- 4. Praeruptorin A | 73069-25-7 [chemicalbook.com]

- 5. CAS 73069-25-7: Praeruptorin A | CymitQuimica [cymitquimica.com]

- 6. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (+/-)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of (+/-)-Praeruptorin A, a coumarin (B35378) compound with significant biological activities, including calcium channel blocking effects. Given the limited publicly available quantitative data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters.

Introduction to this compound

This compound is a racemic mixture of a natural coumarin found in the roots of Peucedanum praeruptorum Dunn.[1]. It is recognized for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties[2]. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent, impacting everything from in vitro assay design to formulation and shelf-life determination.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₇ | [3] |

| Molecular Weight | 386.40 g/mol | [3] |

| Appearance | White crystal | |

| XLogP3 | 3.1 - 4.18 | [3][4] |

Solubility of this compound

The solubility of a compound is a critical factor influencing its bioavailability and formulation development. While comprehensive quantitative data for this compound is scarce, some information is available for specific solvents.

Quantitative Solubility Data:

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (approx. 86.26 mM) | Sonication may be required. Hygroscopic DMSO can affect solubility. | [5] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - | [6] |

| Aqueous Formulation | ≥ 2.5 mg/mL | Prepared by diluting a 25.0 mg/mL DMSO stock into a vehicle of PEG300, Tween-80, and saline. | [5] |

Qualitative Solubility and Enhancement Strategies: Like many coumarins, this compound is expected to be poorly soluble in water. The following strategies can be employed to enhance its aqueous solubility:

-

pH Adjustment: For ionizable compounds, modifying the pH can increase solubility. As a coumarin with ester functionalities, it may be susceptible to hydrolysis at non-neutral pH.[7]

-

Co-solvents: The use of water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol (B145695) can improve the solubility of hydrophobic compounds.[7]

-

Excipients: Formulation with solubilizing agents like cyclodextrins or nanoparticles can enhance aqueous solubility and bioavailability.[7]

Stability of this compound

The stability of a drug substance determines its shelf-life, storage conditions, and degradation pathways. Limited specific stability data for this compound is available, but general guidelines for coumarins and specific storage recommendations exist.

Storage Recommendations:

| Form | Condition | Duration | Notes | Reference |

| Solid | 2°C to 8°C | 3 years | Store in a dry, sealed container, protected from light. | |

| In Solvent | -80°C | 6 months | Protect from light. | [5] |

| In Solvent | -20°C | 1 month | Protect from light. | [5] |

Factors Affecting Stability:

-

pH: Coumarins can be susceptible to pH-dependent degradation. The ester linkages in this compound are prone to hydrolysis, particularly under basic conditions, a reaction that has been used for structural modification purposes.[1][8][9]

-

Temperature: Elevated temperatures can accelerate degradation processes.[8]

-

Light: Photodegradation is a common issue for many natural products, and protection from light is recommended for this compound.[5]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a series of vials each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand to let undissolved solids settle. Centrifuge the samples at a high speed to pellet any remaining solid particles.

-

Sampling and Dilution: Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as the High-Performance Liquid Chromatography (HPLC) method described below.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility.

This protocol assesses the stability of this compound under various conditions (e.g., different pH values and temperatures).

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Prepare working solutions by diluting the stock solution into a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

-

Incubation: Aliquot the working solutions into sealed, light-protected vials. Incubate these vials at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each vial.

-

Sample Analysis: Immediately analyze the samples using a validated HPLC method to determine the remaining concentration of this compound. The appearance of new peaks in the chromatogram should be noted as potential degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

A reliable analytical method is crucial for accurate quantification in solubility and stability studies. An LC-MS/MS method has been reported for the pharmacokinetic analysis of Praeruptorin A and can be adapted for these studies.[10]

-

Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Column: A reverse-phase column, such as a Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 µm), is suitable.[10]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective.[10]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the coumarin ring, or MS detection for higher sensitivity and specificity.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the currently known information and a clear path forward for researchers. By employing the detailed protocols for solubility and stability testing outlined herein, scientists and drug development professionals can generate the necessary data to support the advancement of this compound as a potential therapeutic agent. The use of a validated HPLC method is critical for obtaining reliable and reproducible results. Future studies should focus on systematically characterizing the solubility in a broader range of pharmaceutically relevant solvents and buffers, as well as thoroughly investigating its degradation pathways under various stress conditions.

References

- 1. [Studies on structure modification of (+)-praeruptorin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Praeruptorin A (白花前胡甲素) - 仅供科研 | NF-κB | MCE [medchemexpress.cn]

- 6. (-)-Praeruptorin A | Genome Context [genomecontext.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

Navigating the Therapeutic Potential of (+/-)-Praeruptorin A: An In-depth Technical Guide to its Bioavailability and Pharmacokinetics

For Immediate Release

This technical guide provides a comprehensive analysis of the bioavailability and pharmacokinetic profile of (+/-)-Praeruptorin A, a major bioactive pyranocoumarin (B1669404) isolated from the medicinal herb Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound (PA) is a racemic mixture that has garnered significant interest for its potential therapeutic applications, particularly in the management of cardiovascular and respiratory conditions.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. This guide synthesizes the current scientific knowledge on the bioavailability and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding.

Bioavailability and Pharmacokinetics

The oral bioavailability of a drug is a key determinant of its clinical efficacy. Studies on this compound suggest that its systemic exposure following oral administration is influenced by its absorption characteristics and extensive first-pass metabolism.

Oral Absorption

In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that both dextrorotatory (d-PA) and levorotatory (l-PA) enantiomers of Praeruptorin A can rapidly traverse the cell monolayer, primarily through passive diffusion.[2] The absorptive apparent permeability coefficient (Papp) was determined to be in the range of 2.01–3.03 × 10⁻⁵ cm/s, indicating good intestinal permeability.[2]

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have provided valuable insights into the disposition of this compound in vivo. Following intravenous administration, the compound is rapidly distributed and eliminated.[2] A comparative pharmacokinetic study in normal and acute lung injury (ALI) rats after oral administration of P. praeruptorum Dunn extracts revealed key pharmacokinetic parameters for Praeruptorin A.

Table 1: Pharmacokinetic Parameters of Praeruptorin A in Rats Following Oral Administration of Peucedanum praeruptorum Dunn Extract

| Parameter | Normal Rats | ALI Rats |

| Cmax (ng/mL) | 10.78 ± 1.98 | 12.34 ± 2.13 |

| Tmax (h) | 0.28 ± 0.08 | 0.26 ± 0.07 |

| AUC(0-t) (ng·h/mL) | 21.45 ± 4.23 | 25.87 ± 5.12 |

| AUC(0-∞) (ng·h/mL) | 22.98 ± 4.56 | 27.12 ± 5.34 |

| t1/2 (h) | 1.87 ± 0.34 | 1.95 ± 0.41 |

| Data sourced from Kang et al., 2017 |

Table 2: Intravenous Pharmacokinetic Parameters of dl-Praeruptorin A in Rats

| Dose (mg/kg) | t1/2 (min) |

| 5 | 57.46 |

| 10 | 60.87 |

| 20 | 59.01 |

| Data sourced from a 2011 study on the pharmacokinetics of dl-praeruptorin A.[2] |

Metabolism and Excretion

Metabolism is a critical factor affecting the bioavailability and therapeutic efficacy of this compound. In vitro studies have shown that it undergoes stereoselective metabolism in both rat and human liver microsomes.[3] The primary metabolic pathways include hydrolysis and oxidation.[3] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 in humans, plays a significant role in its hepatic clearance.[4]

Excretion studies in rats following intravenous administration have shown that the total recovery of unchanged Praeruptorin A in bile, urine, and feces is very low, suggesting extensive metabolism and a significant liver first-pass effect.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Caco-2 Cell Permeability Assay

The transport of this compound across the intestinal epithelium was investigated using Caco-2 cell monolayers.

In Vivo Pharmacokinetic Study in Rats

The oral pharmacokinetic profile of Praeruptorin A was determined in rats.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Praeruptorin A in rat plasma.

-

Chromatographic Separation: A C18 reversed-phase column was used with a mobile phase consisting of methanol (B129727) and water.

-

Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

Signaling Pathways and Drug Interactions

This compound has been shown to interact with various biological pathways. It can activate the constitutive androstane (B1237026) receptor (CAR), which in turn upregulates the expression of multidrug resistance-associated protein 2 (MRP2), a transporter involved in drug efflux.[5] This suggests a potential for herb-drug interactions.

Conclusion

The available data indicate that this compound possesses favorable intestinal permeability but is subject to extensive metabolism, which likely contributes to its low oral bioavailability. The pharmacokinetic profile is characterized by rapid absorption and elimination. Future research should focus on strategies to enhance the oral bioavailability of this compound, such as the use of novel drug delivery systems or co-administration with metabolic inhibitors, to unlock its full therapeutic potential. Further investigation into its potential for drug-drug interactions is also warranted. This technical guide serves as a foundational resource for researchers and drug developers in their efforts to advance the clinical application of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Comparative pharmacokinetic study of pyranocoumarins and khellactone in normal and acute lung injury rats after oral administration of Peucedanum praeruptorum Dunn extracts using a rapid and sensitive liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (+/-)-Praeruptorin A Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of (+/-)-Praeruptorin A derivatives. It includes experimental procedures, quantitative data on their biological activities, and visualizations of their mechanisms of action.

Praeruptorin A, a pyranocoumarin (B1669404) isolated from the root of Peucedanum praeruptorum Dunn, and its derivatives have garnered significant interest in medicinal chemistry due to their potential as calcium channel blockers and agents that can reverse multidrug resistance (MDR) in cancer cells. This document outlines the semi-synthesis of various this compound derivatives, summarizes their structure-activity relationships (SAR), and details their effects on key biological pathways.

I. Synthetic Methodologies

The primary route for generating a diverse library of this compound derivatives involves the semi-synthesis from the naturally occurring (+)-praeruptorin A. The general strategy employs a two-step process: basic hydrolysis of the ester groups at the C-3' and C-4' positions of the khellactone (B107364) core, followed by re-acylation with various carboxylic acids.

Experimental Protocol: General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

This protocol describes the synthesis of a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which are analogues of Praeruptorin A.

Step 1: Synthesis of 4-Methylseselin (1)

-

To a solution of 4-methyl-7-hydroxycoumarin (10 mmol), potassium carbonate (25 mmol), and potassium iodide (10 mmol) in 20 mL of DMF, add an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL).

-

Heat the mixture to 70-80 °C for 3-4 days.

-

After cooling, filter the solid potassium carbonate.

-

Pour the brown filtrate into ethyl acetate, wash with water three times, and dry over anhydrous sodium sulfate.

Step 2: Asymmetric Dihydroxylation to Yield 4-Methyl-(3'S,4'S)-cis-Khellactone (2)

-

Add compound 1 (1 mmol) to a solution of osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H₂O (10 mL).

-

Stir the mixture for 24 hours at room temperature.

-

Add a saturated sodium bisulfite solution (80 mL) and continue stirring for 2 hours.

-

Extract the mixture with dichloromethane (B109758) (2 x 40 mL).

-

Purify the crude product by column chromatography (petroleum ether/acetone, 5:1) to afford the pure diol 2 .[1]

Step 3: Acylation to Synthesize 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a-o)

-

To a solution of the crude diol 2 (0.5 mmol) in 10 mL of anhydrous dichloromethane, add the desired carboxylic acid (2-6 mmol).

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 2 mmol) and 4-dimethylaminopyridine (B28879) (DMAP, 0.064 mmol).

-

Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

-

After cooling to room temperature, filter the reaction mixture.

-

Separate and purify the filtrate by column chromatography (petroleum ether/acetone, 10:1) to obtain the pure target compounds 3a-o .[1]

II. Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of synthesized Praeruptorin A derivatives has been evaluated against various cancer cell lines and for their ability to reverse multidrug resistance. The following tables summarize the key quantitative data.

Table 1: Cytotoxic Activity of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives against Human Cancer Cell Lines. [1]

| Compound | HEPG-2 (IC₅₀, μM) | SGC-7901 (IC₅₀, μM) | LS174T (IC₅₀, μM) |

| 3a | 8.51 | 29.65 | > 50 |

| Cisplatin | 10.23 | 12.87 | 15.43 |

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Praeruptorin A Derivatives.

| Compound | Cell Line | Fold Reversal |

| PFC (10 µM) | HCT-116/BCRP | 13.8 |

| Ko143 (1 µM) | HCT-116/BCRP | 10.1 |

Fold reversal is calculated by dividing the IC₅₀ of the anticancer drug in the absence of the reversing agent by the IC₅₀ in the presence of the agent.[2]

Structure-Activity Relationship (SAR) studies have revealed several key insights:

-

Aromatic acyloxy groups at the C-3' and C-4' positions contribute more to MDR reversal activity than linear or branched aliphatic acyloxy groups.

-

Compounds with aromatic acyloxy groups at the C-3' and C-4' positions in a cis-configuration exhibit higher MDR reversal potency than their trans-isomers.

-

3,4-dimethoxy substituted aromatic acyloxy groups are particularly effective for enhancing the MDR reversing activity of these pyranocoumarins.

III. Mechanisms of Action: Signaling Pathways and Molecular Interactions

Praeruptorin A derivatives exert their biological effects through at least two distinct mechanisms: reversal of P-glycoprotein-mediated multidrug resistance and blockade of voltage-gated calcium channels.

A. Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Many cancer cells develop resistance to chemotherapy by overexpressing the P-glycoprotein (P-gp) efflux pump, which actively removes anticancer drugs from the cell. Certain Praeruptorin A derivatives, such as (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK), have been shown to reverse this resistance.[3]

DCK increases the intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) without altering the expression level of P-gp.[3] Mechanistic studies suggest that DCK acts as a non-competitive inhibitor of P-gp's ATPase activity. It is proposed that DCK binds to an allosteric site on P-gp, distinct from the substrate-binding site, thereby hindering the conformational changes necessary for drug efflux.[3]

Figure 1. Mechanism of P-gp inhibition by Praeruptorin A derivatives.

B. Calcium Channel Blockade